molecular formula C9H3Cl3F6 B6336509 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene CAS No. 63516-34-7

4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene

Cat. No.: B6336509
CAS No.: 63516-34-7
M. Wt: 331.5 g/mol
InChI Key: FDPQCHMZMNTMRZ-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a trichloromethyl (-CCl₃) group at the para position and two trifluoromethyl (-CF₃) groups at the ortho positions. This structural arrangement confers unique electronic and steric properties due to the strong electron-withdrawing effects of both -CF₃ and -CCl₃ groups. Such compounds are typically of interest in agrochemical and materials science research, where halogenated aromatics serve as intermediates or active ingredients in pesticides, flame retardants, or liquid crystals.

Properties

IUPAC Name

4-(trichloromethyl)-1,2-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3F6/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPQCHMZMNTMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10803564
Record name 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-34-7
Record name 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Chlorinated Precursors

The synthesis of 4-(trichloromethyl)-1,2-bis(trifluoromethyl)benzene often begins with chlorinated aromatic intermediates, such as 1,3-bis-(difluorochloromethyl)-benzene or 2,5-bis-(trichloromethyl)-chlorobenzene. These precursors undergo fluorination using anhydrous hydrogen fluoride (HF) in autoclaves pressurized to 20–30 bars. For example, reacting 1,043 g of 2,5-bis-(trichloromethyl)-chlorobenzene with 180 g HF at 100°C for 2 hours yields 1,516 g of 1,3-difluoro-4,6-bis-(trichloromethyl)benzene, a critical intermediate. The reaction mechanism involves sequential chlorine-to-fluorine substitution, driven by the high reactivity of HF under elevated temperatures and pressures.

Catalytic Disproportionation

A pivotal step involves catalytic disproportionation using SbCl₅ or AlCl₃ to redistribute halogen atoms across the aromatic ring. In one protocol, 200 g of 1,3-bis-(difluorochloromethyl)-benzene and 2 g SbCl₅ are stirred at 60°C under 20-bar HCl pressure. Gas chromatography analysis reveals a 52% yield of 1-(trifluoromethyl)-3-(trichloromethyl)-benzene, alongside byproducts such as 1,3-bis-(trifluoromethyl)-benzene (26.2%). This step highlights the role of SbCl₅ in facilitating chlorine-fluorine exchange, favoring the formation of the target compound.

Reaction Optimization and Process Parameters

Temperature and Pressure Dependence

Optimal fluorination occurs between 80°C and 140°C, with higher temperatures accelerating HF reactivity but risking decomposition. For instance, maintaining 100°C in a 2 L autoclave with 4-trichloromethyl-benzotrichloride and HF produces 4-trichloromethyl-benzotrifluoride in 31.5% yield after distillation. Pressure regulation is critical: reactions at 25 bars enable continuous HCl venting, preventing over-pressurization and ensuring consistent fluorination.

Catalyst Selection and Loading

SbCl₅ outperforms AlCl₃ in achieving higher selectivity for trichloromethyl-trifluoromethyl products. A comparative study shows that 0.8 g SbCl₅ at 140°C under 28-bar HCl pressure yields 36.4% 4-trichloromethyl-benzotrifluoride, whereas AlCl₃ under identical conditions yields only 30.3%. The superior Lewis acidity of SbCl₅ enhances halogen redistribution efficiency.

Purification and Isolation Techniques

Fractional Distillation

Post-reaction mixtures are subjected to fractional distillation under reduced pressure to isolate the target compound. For example, distilling a crude product containing 35.2% 4-trichloromethyl-benzotrifluoride at 93°–94°C yields 24 g (30.3%) of purified material. Boiling points and refractive indices (e.g., nD20=1.4891n^{20}_D = 1.4891) serve as critical purity indicators.

Solvent Washing and Filtration

Reaction mixtures are washed sequentially with dilute hydrochloric acid and water to remove residual catalysts and inorganic salts. Active charcoal filtration further purifies the organic phase, as demonstrated in protocols yielding 17 g (47.8%) of 4-trichloromethyl-benzotrifluoride.

Industrial-Scale Synthesis and Yield Optimization

Scalability Challenges

Scaling from laboratory to industrial production introduces challenges in maintaining temperature homogeneity and pressure control. Pilot studies using 2 L autoclaves demonstrate that increasing HF stoichiometry to 4 mol per mol of starting material enhances fluorination completeness, albeit with diminishing returns beyond 25 bars.

Economic and Environmental Impact

The high cost of HF and SbCl₅ necessitates catalyst recycling. Emerging methods explore ionic liquids as greener alternatives, though industrial adoption remains limited. Waste HCl from these processes is often neutralized or repurposed for chlorination reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different functionalized aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    • 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl groups enhance the biological activity and metabolic stability of drug candidates.
    • Case Study: Research has demonstrated that compounds with trifluoromethyl groups exhibit improved pharmacokinetic properties and increased potency against certain diseases, making this compound valuable in drug development .
  • Functionalization :
    • The compound can be used to introduce trifluoromethyl groups into other organic molecules, which is a common strategy in medicinal chemistry to modify the properties of lead compounds .

Agricultural Chemicals

  • Pesticide Development :
    • The compound is utilized as a building block for developing agrochemicals, particularly pesticides. The introduction of trifluoromethyl groups can enhance the efficacy and selectivity of these chemicals against pests while reducing toxicity to non-target organisms.
    • Example: Trifluoromethylated compounds have been shown to possess significant insecticidal properties, making them suitable candidates for new pesticide formulations .

Industrial Applications

  • Solvent Use :
    • This compound is employed as a solvent in various chemical reactions due to its unique solubility properties and stability under different conditions. It serves as a medium for reactions involving sensitive reagents or intermediates that require an inert atmosphere.
    • Its ability to dissolve both polar and non-polar substances makes it versatile for industrial applications .
  • Material Science :
    • This compound is also explored in material science for creating advanced materials with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can lead to materials with enhanced resistance to solvents and heat .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider its safety profile. The compound exhibits irritant properties and requires careful handling to mitigate risks associated with exposure. Regulatory assessments are necessary to ensure safe usage in both laboratory and industrial settings .

Mechanism of Action

The mechanism by which 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene exerts its effects involves its high electronegativity and ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic and electrophilic pathways, leading to the formation of stable intermediates and products. The presence of trichloromethyl and trifluoromethyl groups enhances the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Applications/Properties Reference
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene -CCl₃ (para), -CF₃ (ortho, meta) Not explicitly stated in sources N/A
Tetrasul 1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene Acaricide, insecticide
Tetradifon 1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene Miticide
Oxyfluorfen 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene Herbicide
1,2-Bis(4-nitrophenyl)-1,2-bis(4-(trifluoromethyl)phenyl)ethene Nitro and -CF₃ substituents on tetraphenylethene scaffold Fluorescent material precursor (synthetic intermediate)

Substituent Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): The -CF₃ and -CCl₃ groups in the target compound enhance electrophilic substitution resistance due to their strong electron-withdrawing nature, analogous to the -CF₃ group in oxyfluorfen . However, the -CCl₃ group introduces greater steric hindrance compared to -NO₂ or -SO₂ groups in tetradifon or oxyfluorfen.
  • Stability: Trichloromethyl groups are more prone to hydrolytic degradation under basic conditions than sulfonyl or nitro groups, as seen in tetradifon and oxyfluorfen .

Notes

Limitations of Evidence: Direct data on this compound are absent in the provided sources. Comparisons rely on structural analogs from pesticidal (2001) and synthetic (2024) contexts .

Inferred Properties: The compound’s stability and reactivity are extrapolated from substituent effects observed in tetradifon (-SO₂Cl) and oxyfluorfen (-CF₃, -NO₂) .

Biological Activity

4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structural features, including multiple trifluoromethyl groups and a trichloromethyl moiety, enhance its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C8H3Cl3F6\text{C}_8\text{H}_3\text{Cl}_3\text{F}_6

This structure includes:

  • Two trifluoromethyl groups (-CF₃), which are known to increase lipophilicity and metabolic stability.
  • One trichloromethyl group (-CCl₃), which can enhance electrophilic properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The electron-withdrawing nature of the trifluoromethyl and trichloromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack or other chemical transformations.

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity. For instance, fluorinated compounds are often explored for their ability to inhibit enzymes such as cytochrome P450s, which play crucial roles in drug metabolism and biosynthesis pathways .
  • Pharmacokinetic Properties : The presence of fluorine atoms typically enhances the pharmacokinetic properties of drugs, including increased bioavailability and prolonged half-life due to reduced metabolic degradation .

Pharmaceuticals

Research indicates that compounds similar to this compound have been utilized in developing fluorinated pharmaceuticals. These compounds often exhibit improved efficacy against various biological targets due to their enhanced stability and interaction profiles:

  • Antimicrobial Activity : Fluorinated compounds have shown increased antibacterial and antifungal activities. For example, derivatives with similar functional groups have been reported to be significantly more effective against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa compared to their non-fluorinated counterparts .
  • Anticancer Properties : Some studies suggest that fluorinated aromatic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways or inducing apoptosis .

Agrochemicals

In agricultural applications, fluorinated compounds are being investigated for their potential as pesticides and herbicides. The enhanced biological activity attributed to the presence of fluorine can improve the effectiveness of these agrochemicals against pests while reducing required application rates .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antifungal Activity : A study demonstrated that a structurally similar compound exhibited significant antifungal activity against Fusarium solani, suggesting potential applications in crop protection .
  • Enzyme Inhibition : Research on enzyme inhibition by fluorinated compounds showed that certain derivatives could inhibit key enzymes involved in sterol biosynthesis in pathogenic fungi, providing a pathway for developing antifungal agents .
  • Pharmacological Investigations : Investigations into the pharmacological properties of related trifluoromethylated compounds revealed enhanced binding affinities for serotonin receptors, indicating potential applications in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene, and what challenges arise in its purification?

  • Methodological Answer : Synthesis often involves halogenation of precursor aromatic compounds. For example, trifluoromethylation can be achieved via copper-mediated cross-coupling, while trichloromethyl groups may require radical chlorination. Purification challenges stem from the compound’s high halogen content, which increases molecular weight and polarity. Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) or recrystallization in dichloromethane/hexane mixtures is recommended. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Critical for identifying trifluoromethyl groups (δ ~ -60 to -70 ppm).
  • 13C NMR : Distinguishes trichloromethyl (δ ~ 85–95 ppm) and trifluoromethyl carbons (δ ~ 120–125 ppm, split due to J-coupling with fluorine).
  • Mass Spectrometry (EI-MS) : High-resolution MS confirms molecular ion peaks (e.g., [M]+ at m/z ~ 356) and isotopic patterns from chlorine/fluorine.
  • IR Spectroscopy : C-Cl (550–750 cm⁻¹) and C-F (1000–1400 cm⁻¹) stretches provide structural confirmation .

Q. How can researchers ensure safe handling of this compound given its halogenated structure?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidative degradation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to avoid toxic byproducts .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields during the synthesis of halogenated aromatics like this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic optimization via Design of Experiments (DoE) is advised:

  • Example Table :
VariableRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, DCMDCM15% ↑
Temperature (°C)25, 50, 805022% ↑
Catalyst (mol%)5, 10, 151018% ↑
  • Analysis : Use ANOVA to identify statistically significant variables. Cross-validate with kinetic studies (e.g., in-situ IR monitoring) .

Q. How do steric and electronic effects of the trifluoromethyl and trichloromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Steric Effects : The bulky trifluoromethyl groups at positions 1 and 2 hinder ortho/para attack, favoring meta substitution.
  • Electronic Effects : Trichloromethyl (electron-withdrawing) deactivates the ring, slowing EAS but directing incoming electrophiles to less hindered positions. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and reactive sites. Experimental validation via nitration (HNO3/H2SO4) shows predominant meta-nitro products .

Q. What advanced analytical methods can detect degradation products of this compound under environmental conditions?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation byproducts (e.g., chlorobenzene derivatives).
  • Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) : Detects polar, non-volatile degradation species.
  • Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm) and humidity (40–80% RH) for 48 hours. Monitor changes via TGA (thermal stability) and XRD (crystallinity loss) .

Emerging Research Directions

Q. Can this compound serve as a precursor for fluorinated liquid crystals or agrochemicals?

  • Methodological Answer :

  • Liquid Crystals : Introduce mesogenic groups (e.g., biphenyls) via nucleophilic aromatic substitution. Test phase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
  • Agrochemicals : React with thiophosgene to form thioether derivatives. Evaluate bioactivity against plant pathogens via microplate assays (IC50 determination) .

Q. How does the compound’s halogen bonding capability affect its crystallization behavior?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing motifs. Chlorine and fluorine atoms often form halogen bonds with electron-rich moieties (e.g., aromatic π-systems).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions. High halogen bonding propensity correlates with low solubility in polar solvents .

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